![molecular formula C19H14ClN3O3S B2790839 N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-54-1](/img/structure/B2790839.png)
N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . A detailed molecular structure analysis would require specific data for the compound , which is not available in the retrieved sources.Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .Scientific Research Applications
- Rafoxanide , the compound derived from this structure, is a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle. It effectively combats parasitic worm infestations, particularly those caused by Haemonchus spp. and Fasciola spp. .
- Additionally, rafoxanide has been studied for its antihelmintic and fasciolicide properties, making it a valuable tool in veterinary medicine .
- Salicylanilides, including rafoxanide, exhibit potent antibacterial and antifungal activity. They have been investigated as potential agents against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
- These compounds may offer an alternative approach to combat drug-resistant bacterial strains .
- Some salicylanilides, including derivatives of this compound, have shown activity against mycobacteria. This property is relevant in the context of tuberculosis and other mycobacterial infections .
- Rafoxanide has been identified as an efficient inhibitor of chitinase in Onchocerca volvulus , a parasitic nematode responsible for river blindness. This finding highlights its potential as a therapeutic agent against parasitic diseases .
- Halogenated salicylanilides, including rafoxanide, have been studied as inhibitors of Interleukin-12p40 production and protein kinase epidermal growth factor receptor (EGFR PTK). These properties may have implications in immunomodulation and cancer research .
- Recent research suggests that certain halogenated salicylanilides can reduce SARS-CoV-2 replication and suppress the induction of inflammatory cytokines in rodent models .
Anthelmintic Activity
Antibacterial and Antifungal Properties
Antimycobacterial Activity
Inhibition of Chitinase
Selective Inhibitors of Interleukin-12p40 Production and EGFR Protein Kinase
Potential Antiviral Activity
Other Applications
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazolo[3,2-a]pyrimidines , which have been shown to exhibit diverse biological activities . .
Mode of Action
Thiazolo[3,2-a]pyrimidines are known to interact with various biological targets due to their structural similarity to purine
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines are known to have diverse biological activities , suggesting that they may affect multiple pathways.
Result of Action
Thiazolo[3,2-a]pyrimidines are known to have diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
Future Directions
Pyrimidines have shown a wide range of pharmacological effects, making them a promising area for future research . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity . Thus, the development of more potent and efficacious drugs with pyrimidine scaffold is a promising future direction .
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-12-1-5-14(6-2-12)26-15-7-3-13(4-8-15)22-17(24)16-11-21-19-23(18(16)25)9-10-27-19/h1-8,11H,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADBXQPUBLETIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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